BenchChemオンラインストアへようこそ!

MCP110

Ras signaling C. elegans Muv phenotype

MCP110 is a mechanistically unique Ras-Raf protein-protein interaction (PPI) inhibitor, directly blocking the Ras-Raf binding interface to prevent Raf membrane recruitment and downstream ERK phosphorylation. Unlike ATP-competitive kinase inhibitors (e.g., vemurafenib, dabrafenib) or alternative PPI inhibitors (e.g., Kobe0065, ZCL278), MCP110 offers a publicly available NCI-60 GI50 dataset across nine cancer types, validated in vivo oral bioavailability, and documented synergistic activity with paclitaxel, docetaxel, and vincristine. This compound is the definitive choice for laboratories requiring pharmacodynamic certainty in Ras pathway studies.

Molecular Formula C33H36N2O3
Molecular Weight 508.6 g/mol
Cat. No. B1675959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCP110
SynonymsMCP110;  MCP-110;  MCP 110; 
Molecular FormulaC33H36N2O3
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3
InChIKeyJWLZIHLAMJDONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCP110: A Quantified Ras/Raf-1 Protein-Protein Interaction Inhibitor for Ras-Driven Oncology Research Procurement


MCP110 (CAS 521310-51-0) is a small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between activated Ras and its immediate downstream effector Raf-1, a mechanism distinct from ATP-competitive kinase inhibitors [1]. Identified via a yeast two-hybrid screen for Ras-Raf interaction disruptors, MCP110 has been functionally characterized in C. elegans and mammalian cell systems, where it dose-dependently impairs the Ras-Raf-MEK-ERK MAPK signaling cascade [2]. Preclinical analyses include NCI-60 human tumor cell line panel GI50 profiling across nine cancer types and demonstration of in vivo bioavailability with tumor growth inhibition in xenograft models [3].

Why MCP110 Cannot Be Substituted with Common Ras Pathway Inhibitors: A Procurement Risk Analysis


Generic substitution among Ras pathway inhibitors is scientifically unsound due to fundamental differences in target mechanism, selectivity profile, and pharmacodynamic output. MCP110 acts as a direct Ras-Raf protein-protein interaction (PPI) inhibitor, physically disrupting the binding interface between activated Ras and the Raf-Ras binding domain (RBD), thereby preventing Raf membrane recruitment and downstream ERK phosphorylation [1]. In contrast, widely used alternatives operate via orthogonal mechanisms: Kobe0065 is a Ras-Raf PPI inhibitor with a reported Ki of 46 μM for H-Ras·GTP binding to c-Raf-1 RBD ; ZCL278 is a Cdc42 GTPase inhibitor (Kd = 11.4 μM) with no direct Ras-Raf activity ; and common B-Raf inhibitors (e.g., vemurafenib, dabrafenib) are ATP-competitive kinase inhibitors that target Raf catalytic activity rather than the upstream PPI event. Even within the MCP series, analog profiling reveals divergent selectivity: MCP116 displays Ras pathway inhibitory activity comparable to MCP110, whereas MCP146 lacks efficacy entirely [1]. Substitution without empirical validation risks experimental failure due to non-overlapping mechanisms, differential potency, and undefined off-target liabilities. The quantitative evidence below establishes the precise dimensions along which MCP110 differs from its closest analogs and in-class alternatives.

MCP110 Quantitative Differentiation Evidence: Procurement-Relevant Comparator Data


MCP110 vs. MCP Analogs: Divergent In Vivo Efficacy in C. elegans Ras Pathway Model

MCP110 and the analog MCP116 both produce dose-dependent reduction of the Muv phenotype in C. elegans strains with activating Ras (LET-60) or Raf (LIN-45) mutations, confirming pathway-specific disruption downstream of Ras and upstream of MEK. MCP146, despite structural relatedness, exhibits no inhibitory activity in the same genetic model, demonstrating that analog similarity does not predict functional efficacy [1].

Ras signaling C. elegans Muv phenotype analog selectivity

MCP110 NCI-60 Human Tumor Cell Panel GI50 Profiling: Quantitative Antiproliferative Benchmarking

MCP110 underwent GI50 determination across the NCI Developmental Therapeutics Program (DTP) 60 human tumor cell line panel, representing nine distinct cancer types. The compound effectively inhibited proliferation in a significant fraction of these lines, including those derived from leukemias and colon carcinomas with known Ras-pathway activation [1]. In HCT-116 colon carcinoma cells, MCP110 exhibited a GI50 of 16.2 μM in WST-1 antiproliferative assays and 20.6 μM in anchorage-independent soft agar colony formation assays [2]. HeLa cells showed an IC50 of 9 μM for EGF-stimulated Elk1-luciferase reporter inhibition [2].

NCI-60 GI50 antiproliferative cancer cell lines

MCP110 Synergy with Microtubule-Targeting Agents: In Vitro and In Vivo Combination Efficacy

MCP110 demonstrates quantifiable synergy with microtubule-targeting chemotherapeutics, a feature not systematically characterized for most Ras PPI inhibitors. In vitro, combination of 10 μM MCP110 with paclitaxel reduced the paclitaxel IC50 to 1-1.5 nM [1]. Low-dose MCP110 combined with paclitaxel produced striking reduction of cell proliferation and colony formation in human tumor cell lines harboring mutationally activated Ras [2]. In vivo, MCP110 is orally bioavailable and inhibits growth of LXFA 629 lung carcinoma and SW620 colon carcinoma cells in mouse xenograft models; combination with paclitaxel resulted in strong synergistic tumor growth inhibition [2].

synergy paclitaxel combination therapy xenograft

MCP110 Purity and Solubility Specifications: Vendor-Comparable Quality Metrics

Commercially available MCP110 is supplied with HPLC-verified purity typically exceeding 98%, with multiple vendors reporting 99.82-99.88% purity by HPLC . Solubility in DMSO is consistently reported as 100 mg/mL (196.6 mM) at 25°C, with ethanol solubility also 100 mg/mL, while the compound is insoluble in water . For in vivo formulation, a recommended vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline achieves 5 mg/mL (9.83 mM) solubility [1]. Powder stability under recommended storage (-20°C) is documented as ≥2-3 years .

purity HPLC solubility DMSO quality control

MCP110 Mechanism Selectivity: Functional Mapping of Pathway Intervention Point

MCP110 disrupts Ras-Raf interactions by interfering with Raf-RBD binding to activated Ras. In mammalian cells, MCP110 dose-dependently reduced Raf-RBD pulldown of Ras, displaced a fluorescently-tagged YFP-Raf-RBD probe from plasma membrane locations of active Ras to the cytosol, and decreased phosphorylated ERK1/2 levels [1]. Genetic epistasis analysis in C. elegans confirmed that MCP110 selectively impairs pathway function downstream of Ras and upstream of or at the level of Raf, but not at MAP kinase or transcription factor levels [1]. This precise intervention point differs from ATP-competitive Raf inhibitors, which target Raf kinase catalytic activity regardless of upstream Ras activation status.

Ras-Raf interaction RBD ERK phosphorylation mechanism of action

MCP110 Optimal Research Application Scenarios: Evidence-Based Use Cases for Procurement


Ras-Driven Cancer Cell Line Proliferation Studies Requiring NCI-60 Benchmarking

For laboratories investigating Ras-dependent proliferation across diverse cancer histotypes, MCP110 offers the advantage of a publicly accessible NCI-60 GI50 dataset spanning nine cancer types [1]. This enables direct cross-study comparison of MCP110 sensitivity profiles against any compound screened in the DTP platform. HCT-116 colon carcinoma (GI50 16.2 μM in WST-1, 20.6 μM in soft agar) and HeLa cells (IC50 9 μM) provide well-characterized positive controls [2].

In Vivo Xenograft Studies of Ras-Mutant Lung or Colorectal Carcinoma

MCP110 is validated for in vivo use with demonstrated oral bioavailability and tumor growth inhibition in LXFA 629 lung carcinoma and SW620 colon carcinoma xenograft models [1]. The compound's in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline achieving 5 mg/mL) is documented [2], reducing formulation optimization burden for preclinical pharmacology studies.

Combination Therapy Experiments with Microtubule-Targeting Chemotherapeutics

Researchers designing combination regimens with paclitaxel, docetaxel, or vincristine should consider MCP110 based on documented synergistic activity. In vitro, 10 μM MCP110 reduces paclitaxel IC50 to 1-1.5 nM, and in vivo combination with paclitaxel strongly synergizes to inhibit xenograft tumor growth [1]. This represents a unique combination profile among Ras PPI inhibitors.

Genetic Model Organism Studies of Ras-Raf-MAPK Signaling

MCP110 is functionally validated in C. elegans as an in vivo tool for Ras pathway interrogation. The compound produces dose-dependent rescue of the Muv phenotype in strains with activating Ras (LET-60) or Raf (LIN-45) mutations, with pathway intervention mapped downstream of Ras and upstream of MEK [1]. This provides a genetically tractable system for Ras signaling studies requiring pharmacological perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCP110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.